molecular formula C15H22O B12755595 (+)-I2-Turmerone CAS No. 170705-10-9

(+)-I2-Turmerone

Cat. No.: B12755595
CAS No.: 170705-10-9
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-UONOGXRCSA-N
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Description

(+)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has garnered significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate (+)-beta-Turmerone. Another method includes the chemical synthesis starting from simpler organic compounds through a series of reactions such as cyclization and oxidation.

Industrial Production Methods

Industrial production of (+)-beta-Turmerone typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation or chromatography to purify (+)-beta-Turmerone. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(+)-beta-Turmerone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert (+)-beta-Turmerone to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and reagents like acids or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

(+)-beta-Turmerone has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: Studies have shown its potential in modulating biological pathways and cellular functions.

    Medicine: It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.

Mechanism of Action

The mechanism of action of (+)-beta-Turmerone involves multiple molecular targets and pathways. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines. It also exerts antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

(+)-beta-Turmerone is often compared with other curcuminoids and sesquiterpenes found in turmeric. Similar compounds include:

    Curcumin: Known for its potent anti-inflammatory and antioxidant properties.

    Ar-turmerone: Another major constituent of turmeric essential oil with similar therapeutic effects.

    Bisdemethoxycurcumin: A curcuminoid with anti-inflammatory and anticancer activities.

What sets (+)-beta-Turmerone apart is its unique chemical structure and specific biological activities, making it a valuable compound for various applications.

Properties

CAS No.

170705-10-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6S)-2-methyl-6-[(1R)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m0/s1

InChI Key

JIJQKFPGBBEJNF-UONOGXRCSA-N

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1CCC(=C)C=C1

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

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